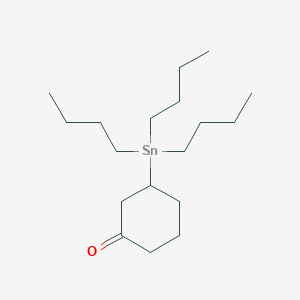

Cyclohexanone, 3-(tributylstannyl)-

説明

Evolution and Contemporary Significance of Organotin Reagents in Precision Organic Synthesis

The journey of organotin chemistry began in 1849 with the isolation of diethyltin (B15495199) diiodide. However, it was the discovery of Grignard reagents that significantly accelerated the development of methods to form tin-carbon bonds, unlocking the synthetic potential of these compounds. Initially, their primary applications were industrial, serving as stabilizers for polymers like PVC, as biocides, and as catalysts.

A pivotal moment in the history of organotin reagents in precision synthesis was the development of the Stille coupling reaction in 1977. This palladium-catalyzed cross-coupling reaction, which forges new carbon-carbon bonds, showcased the remarkable utility of organostannanes in constructing complex molecular frameworks. beilstein-journals.org This discovery opened the door for their widespread use in the synthesis of natural products and other intricate organic molecules. beilstein-journals.org

Today, organotin reagents, also known as stannanes, are recognized for their stability, ease of handling, and selective reactivity. wikipedia.org They are key players in a variety of transformations beyond the Stille reaction, including reductions and other coupling reactions. While concerns about the toxicity of some organotin compounds have led to the development of greener alternatives, their unique reactivity ensures their continued importance in specialized synthetic applications where precision is paramount. researchgate.net

Strategic Role of Stannyl-Substituted Cyclohexanones in Stereoselective Synthesis and Complex Molecule Construction

The strategic placement of a tributylstannyl group on a cyclohexanone (B45756) ring, as in 3-(tributylstannyl)cyclohexanone, creates a bifunctional molecule with immense synthetic potential. The cyclohexanone core is a common motif in numerous natural products and biologically active molecules, making methods for its stereoselective functionalization highly valuable. beilstein-journals.org

The tributylstannyl group can be considered a "linchpin" for introducing molecular complexity. Its primary role is as a precursor for transmetalation in palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com This allows for the attachment of a wide variety of organic fragments (alkyl, vinyl, aryl, alkynyl, etc.) at the 3-position of the cyclohexanone ring. This versatility is crucial for building the carbon skeleton of complex target molecules.

Furthermore, the presence of the ketone functionality offers a handle for a multitude of subsequent transformations. These include, but are not limited to:

Aldol (B89426) reactions: to form new carbon-carbon bonds and introduce hydroxyl groups.

Wittig-type reactions: to form alkenes.

Reductions: to generate stereodefined alcohols.

Enolate chemistry: for further functionalization at the α-positions.

The interplay between the reactivity of the stannane (B1208499) and the ketone allows for the carefully orchestrated, stereoselective construction of multiple chiral centers. For instance, the initial cross-coupling reaction can be followed by a diastereoselective reduction of the ketone, with the newly introduced substituent directing the approach of the reducing agent. This ability to control the three-dimensional arrangement of atoms is the essence of stereoselective synthesis and is critical for the preparation of biologically active compounds, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

The synthesis of highly substituted cyclohexanones is a key step in the construction of many complex natural products. beilstein-journals.orgnih.gov Stannyl-substituted cyclohexanones serve as ideal precursors in these synthetic endeavors. For example, the conjugate addition of organostannyl reagents to cyclohexenones is a powerful method for their preparation. wikipedia.orgresearchgate.net Once formed, these molecules can undergo a series of transformations to build intricate polycyclic systems. The strategic use of compounds like 3-(tributylstannyl)cyclohexanone allows chemists to assemble complex molecular architectures with a high degree of control, paving the way for the synthesis of novel therapeutic agents and materials. nih.gov

Compound Information

| Compound Name |

| 3-(tributylstannyl)cyclohexanone |

| Diethyltin diiodide |

| Cyclohexenone |

Chemical and Physical Properties of 3-(tributylstannyl)cyclohexanone

| Property | Value |

| Molecular Formula | C18H36OSn |

| Molecular Weight | 387.2 g/mol |

| CAS Number | 63831-51-6 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 10 |

| Exact Mass | 388.178818 Da |

| Topological Polar Surface Area | 17.1 Ų |

特性

CAS番号 |

63831-51-6 |

|---|---|

分子式 |

C18H36OSn |

分子量 |

387.2 g/mol |

IUPAC名 |

3-tributylstannylcyclohexan-1-one |

InChI |

InChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2H,1,3-5H2;3*1,3-4H2,2H3; |

InChIキー |

TUGIUFUWQJLGCJ-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)C1CCCC(=O)C1 |

製品の起源 |

United States |

Chemical Reactivity and Transformational Chemistry of Cyclohexanone, 3 Tributylstannyl

Reactions Governed by the Tributylstannyl Group

The tributylstannyl group is a key reactive center in the molecule, enabling a variety of carbon-carbon bond-forming and functional group interconversion reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

One of the most powerful applications of 3-(tributylstannyl)cyclohexanone is its use in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. nrochemistry.comorganic-chemistry.org This reaction involves the coupling of the organostannane with an organic halide or triflate in the presence of a palladium catalyst, forming a new carbon-carbon bond. wikipedia.orgwiley-vch.de The general mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

The Stille reaction is valued for its tolerance of a wide array of functional groups and its relatively mild reaction conditions. nrochemistry.com For instance, 3-(tributylstannyl)cyclohexanone can be coupled with various aryl and vinyl halides or triflates to introduce diverse substituents at the 3-position of the cyclohexanone (B45756) ring. researchgate.net This method provides an efficient route to synthesize 3-aryl or 3-vinyl cyclohexanone derivatives, which are valuable building blocks in the synthesis of more complex molecules. The choice of palladium catalyst and ligands can be crucial for the success and efficiency of the reaction. sigmaaldrich.comnih.gov Commonly used catalysts include complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and others that can be generated in situ from Pd(II) precursors. wiley-vch.de

A variation of this reaction is the Stille-carbonylative cross-coupling, where a carbonyl group can be inserted between the coupling partners, leading to the formation of ketones. wikipedia.org

Transmetalation Reactions for Subsequent Functionalization

Transmetalation is a fundamental process in organometallic chemistry where a metal-carbon bond is exchanged for another. osaka-u.ac.jp In the case of 3-(tributylstannyl)cyclohexanone, the tributylstannyl group can be exchanged with other metals, leading to new organometallic reagents with different reactivity profiles. This process is a key step in the Stille coupling, where the tin group is replaced by palladium. wikipedia.org

Beyond palladium catalysis, transmetalation can be used to generate other useful intermediates. For example, the reaction of an organostannane with an organolithium reagent can result in a tin-lithium exchange, creating a more nucleophilic organolithium species. osaka-u.ac.jp Similarly, treatment with metal halides like butyltin trichloride (B1173362) (BuSnCl₃) can lead to a different organotin species, which may exhibit altered reactivity. For instance, the transmetalation of 3-(tributylstannyl)cycloalkenes with BuSnCl₃ generates 3-(butyldichlorostannyl)cycloalkenes that show high erythro-selectivity in reactions with aromatic aldehydes. oup.com This strategy of transmetalation expands the synthetic utility of 3-(tributylstannyl)cyclohexanone by providing access to a wider range of functionalization reactions.

Transformations at the Cyclohexanone Carbonyl Moiety

The carbonyl group of the cyclohexanone ring is another site of reactivity, allowing for a variety of transformations, including nucleophilic additions and reductions.

Nucleophilic Addition Reactions with Organometallic Reagents

The carbonyl carbon of 3-(tributylstannyl)cyclohexanone is electrophilic and thus susceptible to nucleophilic attack by organometallic reagents such as organolithium compounds and Grignard reagents. msu.edulibretexts.org This reaction is a fundamental method for forming new carbon-carbon bonds and creating tertiary alcohols. msu.edu The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield the alcohol. msu.edu

The stereochemical outcome of these additions to cyclohexanone derivatives is influenced by several factors, including steric hindrance and electronic effects. researchgate.net The presence of the bulky tributylstannyl group at the 3-position can direct incoming nucleophiles to attack from the less hindered face of the carbonyl group. Computational studies on substituted cyclohexanones have shown that the facial selectivity of nucleophilic addition is a balance between steric and torsional effects. academie-sciences.fr For example, small nucleophiles tend to favor axial attack, while bulkier nucleophiles often prefer equatorial attack. nih.gov

Stereoselective Reductions of the Ketone Functionality

The ketone functionality of 3-(tributylstannyl)cyclohexanone can be reduced to a secondary alcohol using various reducing agents. libretexts.orgyoutube.com Common reagents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tamu.edu The choice of reducing agent can influence the stereoselectivity of the reduction. nih.gov

In the reduction of substituted cyclohexanones, the hydride can attack from either the axial or equatorial face of the carbonyl group, leading to the formation of two possible diastereomeric alcohols. nih.gov The stereochemical outcome is dictated by a combination of steric and electronic factors. For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with NaBH₄ or LiAlH₄ predominantly yields the equatorial alcohol via axial attack of the hydride. nih.gov However, the use of bulkier hydride reagents, such as L-Selectride, can lead to the preferential formation of the axial alcohol through equatorial attack. nih.govtamu.edu The presence of the 3-(tributylstannyl) group will influence the conformational preference of the ring and the steric environment around the carbonyl, thereby affecting the diastereoselectivity of the reduction.

Enolate Chemistry and α-Alkylation Processes

The presence of α-hydrogens acidic enough to be removed by a strong base makes enolate formation a key aspect of the reactivity of Cyclohexanone, 3-(tributylstannyl)-. The resulting enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds at the α-position to the carbonyl group through alkylation reactions.

The generation of the enolate is typically achieved using a strong, non-nucleophilic base to ensure complete and irreversible deprotonation. A widely used base for this purpose is lithium diisopropylamide (LDA), known for its steric bulk which can influence the regioselectivity of enolate formation in unsymmetrical ketones. bham.ac.ukubc.ca In the case of Cyclohexanone, 3-(tributylstannyl)-, deprotonation can occur at either the C-2 or C-6 position. The tributylstannyl group at the C-3 position exerts a significant steric and electronic influence, generally directing deprotonation to the less hindered C-6 position to form the kinetic enolate.

Once formed, the tributyltin enolate of cyclohexanone can be subjected to alkylation with various electrophiles. Research by Doyle and Jacobsen has demonstrated the utility of tributyltin enolates in catalytic asymmetric α-alkylation reactions. princeton.edunih.gov While their work primarily focused on the generation of all-carbon quaternary centers from α-substituted cyclohexanones, the foundational principles of enolate formation and reactivity are applicable.

In a study on the enantioselective alkylation of tributyltin enolates, the tributyltin derivative of cyclohexanone enolate was reacted with methyl iodide in the presence of various salen-metal complexes. princeton.edu The choice of catalyst was found to be crucial for both reactivity and enantioselectivity.

| Catalyst (M(salen)) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ti(salen)Cl (1b) | 25 | 10 (R) |

| Al(salen)Cl (1c) | 15 | 8 (R) |

| Mn(salen)Cl (1d) | <5 | 15 (R) |

| Cr(salen)Cl (1e) | 30 | 30 (S) |

Table 1: Alkylation of the tributyltin enolate of cyclohexanone with methyl iodide catalyzed by various metal-salen complexes. Reactions were carried out in chlorobenzene (B131634) at 4 °C. Data sourced from Doyle, A. G., & Jacobsen, E. N. (2005). princeton.edu

These initial findings highlight that while the alkylation is feasible, the yields and enantioselectivities are highly dependent on the catalytic system employed. The chromium(III) salen complex, in particular, showed promise for inducing asymmetry in the alkylation product. princeton.edu

Stereoselective Conversions and Diastereocontrol in Derived Products

The rigid chair-like conformation of the cyclohexanone ring and the presence of the bulky tributylstannyl group at the C-3 position provide a strong basis for stereocontrol in reactions involving Cyclohexanone, 3-(tributylstannyl)- and its derivatives. The stereochemical outcome of reactions, such as the alkylation of its enolate, is governed by the direction of approach of the electrophile to the planar enolate.

In general, the alkylation of cyclohexanone enolates can proceed via either axial or equatorial attack. The preferred trajectory is often influenced by a combination of steric hindrance and stereoelectronic effects. For a conformationally rigid cyclohexanone enolate, axial alkylation is often favored as it allows the ring to transition through a lower energy, chair-like transition state. ubc.ca

The tributylstannyl group at the C-3 position significantly influences the facial selectivity of the enolate. The bulky nature of this group can sterically hinder one face of the enolate, directing the incoming electrophile to the opposite face. This can lead to the preferential formation of one diastereomer over the other.

While specific studies on the diastereoselective alkylation of the enolate of Cyclohexanone, 3-(tributylstannyl)- are not extensively detailed in the provided search results, the principles of diastereoselective synthesis in substituted cyclohexanones are well-established. beilstein-journals.org The creation of a new stereocenter at the α-position relative to the existing stereocenter at the C-3 position (bearing the tributylstannyl group) results in the formation of diastereomers. The ratio of these diastereomers is a measure of the diastereoselectivity of the reaction.

The development of synthetic methods that provide high diastereoselectivity is a significant goal in organic synthesis, as it allows for the construction of complex molecules with well-defined three-dimensional structures. The synthesis of chiral cyclohexanone derivatives is of particular interest as this structural motif is present in numerous natural products and biologically active compounds. beilstein-journals.orgnih.gov

Mechanistic Investigations of Reactions Involving Cyclohexanone, 3 Tributylstannyl

Solution Structure and Reactivity of Organotin Anions (e.g., Tributylstannyllithium)

The synthesis of β-stannyl ketones like Cyclohexanone (B45756), 3-(tributylstannyl)-, often employs the conjugate addition of a tributylstannyl anion to an α,β-unsaturated ketone. The most common source of this anion is tributylstannyllithium (Bu₃SnLi). The reactivity and efficacy of this reagent are profoundly influenced by its structure in solution, which is highly dependent on the solvent system employed. datapdf.comresearchgate.net

NMR spectroscopic studies have been instrumental in elucidating the nature of tributylstannyllithium in various ethereal solvents. datapdf.com In weakly coordinating solvents like diethyl ether (Et₂O) and even in the more strongly coordinating tetrahydrofuran (B95107) (THF), tributylstannyllithium exists predominantly as a monomeric contact ion pair. datapdf.comacs.org This structure is characterized by a direct, covalent interaction between the tin and lithium atoms, as evidenced by the observation of significant ¹¹⁹Sn-⁷Li and ¹¹⁹Sn-⁶Li coupling in NMR spectra. The existence of this bond suggests that the species behaves as a single entity in solution rather than as separated ions.

The addition of highly polar, aprotic solvents such as hexamethylphosphoramide (B148902) (HMPA) dramatically alters this structural landscape. When HMPA is introduced into an ether solution of Bu₃SnLi, a unique dimeric structure, formulated as (Bu₃SnLi)₂(HMPA)₃, is formed. datapdf.com In this arrangement, each tin atom is coordinated to one lithium atom, and the two lithium atoms are bridged by three molecules of HMPA. If the concentration of HMPA is increased to more than two equivalents, the overwhelming coordinating power of HMPA leads to the formation of solvent-separated ion pairs, where the tributylstannyl anion ([Bu₃Sn]⁻) and the solvated lithium cation ([Li(HMPA)ₙ]⁺) are distinct entities. datapdf.com This transition from a contact ion pair to a solvent-separated ion pair significantly enhances the nucleophilicity of the stannyl (B1234572) anion, which can influence its reactivity in conjugate addition reactions.

| Solvent System | Predominant Structural Form | Key Spectroscopic/Structural Features |

|---|---|---|

| Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | Monomeric Contact Ion Pair (Bu₃Sn-Li) | Direct Sn-Li coordination observed via ¹¹⁹Sn-⁷Li NMR coupling. datapdf.com |

| Et₂O with <2 eq. HMPA | Dimeric Bridged Structure ((Bu₃SnLi)₂(HMPA)₃) | Two lithium atoms bridged by three HMPA molecules. datapdf.com |

| THF or Et₂O with >2 eq. HMPA | Solvent-Separated Ion Pair ([Bu₃Sn]⁻ [Li(HMPA)ₙ]⁺) | Loss of Sn-Li coupling; increased nucleophilicity of the anion. datapdf.com |

Mechanistic Pathways of Radical Chain Reactions Catalyzed by Tributylstannyl Species

The carbon-tin bond in compounds like Cyclohexanone, 3-(tributylstannyl)- can be cleaved homolytically to participate in radical reactions. More commonly, however, tributylstannyl species act as catalysts or propagators in radical chain reactions, typically by using tributyltin hydride (Bu₃SnH) as a precursor to the active tributylstannyl radical (Bu₃Sn•). libretexts.orgjove.com These reactions are a powerful method for forming carbon-carbon bonds and for functional group transformations, such as the reduction of alkyl halides. vaia.com

The mechanism proceeds through a classic radical chain process involving initiation, propagation, and termination steps. jove.comvaia.com

Initiation: The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The initiator radical then abstracts a hydrogen atom from tributyltin hydride to generate the key chain-propagating species, the tributylstannyl radical (Bu₃Sn•). libretexts.org Only a catalytic amount of the initiator is required to start the chain process. libretexts.org

Propagation: The propagation phase consists of two main steps that repeat in a cycle. First, the tributylstannyl radical reacts with a substrate, for example, an alkyl halide (R-X), abstracting the halogen atom. jove.com This step is energetically favorable and forms a stable tributyltin halide (Bu₃Sn-X) and a new carbon-centered radical (R•). libretexts.org In the second propagation step, this newly formed alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final reduced product (R-H) and regenerating the tributylstannyl radical (Bu₃Sn•), which can then start a new cycle. vaia.com If the substrate contains an unsaturated moiety, the intermediate carbon radical can undergo intramolecular cyclization before hydrogen abstraction, leading to the formation of cyclic products. libretexts.orgvaia.com

Termination: The chain reaction concludes when two radical species combine, removing the radicals from the cycle.

The efficiency of these reactions depends on the relative rates of the competing steps. For radical cyclizations, the rate of cyclization of the intermediate radical must be faster than the rate of its trapping by tributyltin hydride.

| Step | General Reaction | Description |

|---|---|---|

| Initiation | Initiator → 2 Z• Z• + Bu₃SnH → ZH + Bu₃Sn• | A radical initiator (e.g., AIBN) generates an initial radical (Z•), which abstracts hydrogen from Bu₃SnH to form the tributylstannyl radical. vaia.com |

| Propagation | Bu₃Sn• + R-X → Bu₃SnX + R• | The tributylstannyl radical abstracts a halogen from the substrate to form a carbon-centered radical. libretexts.orgjove.com |

| R• + Bu₃SnH → RH + Bu₃Sn• | The carbon radical abstracts hydrogen from Bu₃SnH to give the product and regenerate the tributylstannyl radical. vaia.com | |

| Termination | R• + R• → R-R Bu₃Sn• + R• → Bu₃SnR 2 Bu₃Sn• → Bu₃Sn-SnBu₃ | Any two radical species combine to terminate the chain. |

Transition State Elucidation in Stereoselective Carbon-Carbon Bond Formation

The tributylstannyl group in Cyclohexanone, 3-(tributylstannyl)- serves as a versatile handle for transition metal-catalyzed carbon-carbon bond formation, most notably in the Stille cross-coupling reaction. libretexts.org In this reaction, the organostannane undergoes transmetalation with a palladium(II) complex, transferring its organic group (the cyclohexanone moiety) to the palladium center. The stereochemical outcome of such reactions is determined by the geometry and energetics of the key transition states, particularly during the transmetalation and subsequent reductive elimination steps. researchgate.net

The mechanism of the Stille coupling involves a catalytic cycle beginning with the oxidative addition of an organic halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with the organostannane. The precise mechanism of transmetalation can vary, but it is generally believed to proceed through an associative pathway involving a hypercoordinated tin center or a dissociative pathway with an open coordination site. wikipedia.org The bulky tributyl groups on the tin atom play a critical role in this step. While they increase the steric hindrance, they also enhance the nucleophilicity of the carbon atom being transferred.

For a substrate like Cyclohexanone, 3-(tributylstannyl)-, the stereochemistry at the C3 position is of paramount importance. During the transmetalation step, the carbon-tin bond is cleaved and a new carbon-palladium bond is formed. This process typically occurs with retention of configuration at the carbon center. The transition state involves the coordination of the organostannane to the palladium complex, followed by the transfer of the cyclohexanone group. The bulky nature of both the tributylstannyl group and the phosphine (B1218219) ligands on the palladium catalyst influences the orientation of the reactants in the transition state, thereby dictating the stereoselectivity of the bond formation. Following transmetalation, the two organic groups on the palladium complex are joined together in the reductive elimination step, which also proceeds with retention of stereochemistry, regenerating the Pd(0) catalyst. libretexts.org

| Mechanistic Step | Key Feature | Influence on Stereoselectivity |

|---|---|---|

| Oxidative Addition | R¹-X + Pd(0)L₂ → R¹-Pd(II)(X)L₂ | Sets up the palladium complex for transmetalation. |

| Transmetalation | R¹-Pd(II)(X)L₂ + R²-SnBu₃ → R¹-Pd(II)(R²)L₂ + X-SnBu₃ | Typically proceeds with retention of configuration at R². The steric bulk of ligands (L) and the tributyl groups affects the transition state energy and geometry. researchgate.net |

| Reductive Elimination | R¹-Pd(II)(R²)L₂ → R¹-R² + Pd(0)L₂ | Generally occurs with retention of configuration, preserving the stereochemistry established during transmetalation. libretexts.org |

Applications of Cyclohexanone, 3 Tributylstannyl in Complex Organic Synthesis

Strategic Reagent for Carbon-Carbon Bond Construction

The primary utility of organostannanes in carbon-carbon bond formation is through the palladium-catalyzed Stille cross-coupling reaction. wikipedia.orgyoutube.comlibretexts.org This reaction typically involves the coupling of an organostannane with an organic electrophile, such as a halide or triflate. While the direct coupling of the sp³-hybridized carbon bearing the tin atom in Cyclohexanone (B45756), 3-(tributylstannyl)- is possible, it generally requires harsher conditions compared to the more common coupling of sp²-hybridized carbons (e.g., vinyl or aryl stannanes). wikipedia.org

More strategically, Cyclohexanone, 3-(tributylstannyl)- serves as a precursor to more reactive coupling partners. The ketone functionality can be transformed to generate a vinyl triflate or a vinyl stannane (B1208499), both of which are excellent substrates for Stille coupling.

Key Transformation Pathways:

Formation of a Vinyl Triflate: The ketone can be converted into its enolate, which is then "trapped" with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) to yield a 3-(tributylstannyl)cyclohex-1-en-1-yl triflate. This triflate can then undergo a Stille coupling with another organostannane, effectively using the ketone as a handle for C-C bond formation.

Formation of a Dienyl Stannane: Elimination reactions can introduce a double bond, creating a stannyl-substituted cyclohexenone, which can be used in subsequent conjugate addition or cross-coupling reactions.

The Stille reaction is renowned for its tolerance of a wide variety of functional groups, and the organostannane itself is stable to air and moisture, making it a robust choice in multi-step syntheses. wikipedia.orglibretexts.org

Table 1: Representative Stille Cross-Coupling Reaction

| Organostannane (R¹-SnBu₃) | Electrophile (R²-X) | Catalyst/Conditions | Product (R¹-R²) | Significance |

| Vinyl-, Aryl-, or Alkynyl-stannane | Aryl/Vinyl Halide or Triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), often with additives like CuI | Biaryl, Styrene, etc. | Forms a new C(sp²)-C(sp²) or C(sp²)-C(sp) bond. |

| 3-(Tributylstannyl)cyclohex-1-en-1-yl triflate (from title compound) | R-SnBu₃ | Pd(0) catalyst | 3-R-cyclohexenone derivative | Demonstrates use of the ketone as a synthetic handle for C-C bond formation. |

Asymmetric Synthesis of Chiral Cyclohexanone Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. youtube.comCyclohexanone, 3-(tributylstannyl)- can serve as a prochiral substrate or a chiral building block precursor for creating stereodefined cyclohexanone derivatives. The bulky tributylstannyl group at the 3-position can exert significant steric influence on reactions at other sites of the ring.

Stereodirecting Strategies:

Substrate-Controlled Reduction: The asymmetric reduction of the ketone can be influenced by the C3-substituent. Chiral reducing agents (e.g., those used in Corey-Bakshi-Shibata reduction) would approach the carbonyl from the face opposite the bulky tributylstannyl group, leading to a diastereomerically enriched cyclohexanol. This alcohol can then be used in further transformations.

Asymmetric Alkylation: Formation of the enolate of Cyclohexanone, 3-(tributylstannyl)- and its subsequent reaction with an electrophile in the presence of a chiral ligand can lead to the enantioselective formation of a new stereocenter at the C2 position. The existing stereocenter (if the starting material is resolved) or the steric bulk of the tin group can enhance the facial selectivity of the electrophilic attack.

Research on the reactions of related substituted cyclohexanones, such as 3,3,5-trimethylcyclohexanone, has shown that Grignard additions proceed with high stereoselectivity, yielding predominantly one diastereomer. rsc.org This precedent suggests that the tributylstannyl group would similarly direct the stereochemical outcome of nucleophilic additions to the carbonyl group.

Table 2: Potential Asymmetric Transformations

| Reaction Type | Reagents | Potential Outcome | Stereochemical Rationale |

| Asymmetric Reduction | Chiral borane (B79455) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), Catecholborane | Enantiomerically enriched cis- or trans-3-(tributylstannyl)cyclohexanol | The bulky SnBu₃ group at C3 directs the hydride delivery to the less sterically hindered face of the carbonyl. |

| Diastereoselective Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | 2-Alkyl-3-(tributylstannyl)cyclohexanone with specific diastereoselectivity | The incoming electrophile approaches the enolate from the face opposite the C3-substituent. |

Precursor in Ring Expansion and Rearrangement Strategies

Cyclic ketones are common precursors for ring expansion reactions, which are crucial for accessing medium and large-ring carbocycles. Cyclohexanone, 3-(tributylstannyl)- , as a β-stannyl ketone, is well-suited for several such transformations. The electronic properties of the C-Sn bond can play a significant role in stabilizing intermediates or directing reaction pathways.

Applicable Ring Expansion Methods:

Tiffeneau-Demjanov Rearrangement: This classic one-carbon ring expansion involves the conversion of a cyclic ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and diazotization. The subsequent rearrangement is driven by the expulsion of nitrogen gas. The electron-donating nature of the C-Sn bond can stabilize a developing positive charge during the rearrangement, potentially influencing the regioselectivity of the alkyl migration.

Carbenoid-Mediated Expansion: Reactions of β-keto esters with zinc carbenoids are known to produce ring-expanded products. organic-chemistry.orgorganic-chemistry.org A similar strategy applied to Cyclohexanone, 3-(tributylstannyl)- could lead to cycloheptanone (B156872) derivatives.

Alpha-Ketol Rearrangement: While this typically involves an adjacent hydroxyl group, related rearrangements of hydroperoxides have been shown to tolerate tributyltin groups, suggesting the robustness of the stannane moiety under certain rearrangement conditions. youtube.com

These methods transform the readily available six-membered ring into a more complex seven-membered ring, which is a common structural motif in natural products.

Table 3: Ring Expansion Strategies for Cyclic Ketones

| Method | Key Intermediates | Product Type | Relevance to Title Compound |

| Tiffeneau-Demjanov | Cyanohydrin, β-Amino alcohol, Diazonium salt | One-carbon expanded ketone (Cycloheptanone) | A classic and reliable method for ketone ring expansion. youtube.com |

| Diazoalkane Insertion | Diazoalkane (e.g., TMS-diazomethane), Lewis acid | One-carbon expanded ketone (Cycloheptanone) | The tributylstannyl group may influence the migratory aptitude of the adjacent carbons. |

| Zinc Carbenoid Reaction | Enolate, Zinc carbenoid | One-carbon expanded ketone (Cycloheptanone) | Proven method for β-keto esters and lactones, applicable to β-stannyl ketones. organic-chemistry.orgnih.gov |

Building Block for Advanced Organic Scaffolds

The true synthetic power of Cyclohexanone, 3-(tributylstannyl)- lies in its capacity to serve as a versatile building block for advanced, polycyclic organic scaffolds like those found in steroids and complex terpenes. organic-chemistry.orgnih.gov The dual functionality allows for a programmed, multi-directional synthesis where the ketone and the stannane are addressed in separate, orthogonal steps.

Synthetic Strategies:

Annulation via the Ketone: The ketone can be used to build a new ring onto the cyclohexane (B81311) frame. For example, a Robinson annulation sequence (Michael addition followed by an intramolecular aldol (B89426) condensation) would furnish a bicyclic system.

Coupling via the Stannane: The tributylstannyl group can be used in a Stille coupling to attach a complex fragment. This fragment might contain functionality for a subsequent cyclization.

A synthetic plan could involve an initial Stille coupling to install a side chain, followed by an intramolecular reaction triggered by the ketone to form a complex polycyclic system. This approach is central to the convergent synthesis of natural products, where complex fragments are prepared separately and then joined together. For instance, the synthesis of tricyclic steroid precursors often starts with functionalized cyclohexenone derivatives, which can be accessed from compounds like Cyclohexanone, 3-(tributylstannyl)- . organic-chemistry.org

The ability to use this compound to access substituted cyclohexanones, perform stereocontrolled transformations, execute ring expansions, and build fused ring systems makes it a powerful tool for constructing molecules with significant structural complexity.

Advanced Spectroscopic Characterization for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional arrangement of atoms in a molecule. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, supplemented by 2D techniques, would offer a comprehensive picture of Cyclohexanone (B45756), 3-(tributylstannyl)-.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of Cyclohexanone, 3-(tributylstannyl)- would reveal distinct signals for the protons on the cyclohexanone ring and the tributyltin moiety.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Cyclohexanone Ring Protons | 1.5 - 2.8 | m | - |

| Tributyltin (α-CH₂) | 0.8 - 1.0 | t | ~ 7-8 |

| Tributyltin (β, γ-CH₂) | 1.2 - 1.6 | m | - |

| Tributyltin (δ-CH₃) | 0.9 | t | ~ 7-8 |

The protons on the cyclohexanone ring would appear as a complex set of multiplets in the region of 1.5-2.8 ppm. The proton at the C3 position, bearing the tributylstannyl group, would likely be shifted downfield due to the electropositive nature of tin. The protons on the butyl chains of the tributyltin group would exhibit characteristic patterns: a triplet for the terminal methyl protons (δ-CH₃) and overlapping multiplets for the methylene (B1212753) protons (α, β, γ-CH₂). Satellites arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes would be expected for the protons on the α-methylene group, providing direct evidence of the tin-carbon bond.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 208 - 212 |

| C3 (C-Sn) | 25 - 35 |

| Other Cyclohexanone Ring Carbons | 25 - 50 |

| Tributyltin (α-C) | 9 - 12 |

| Tributyltin (β-C) | 28 - 30 |

| Tributyltin (γ-C) | 27 - 29 |

| Tributyltin (δ-C) | 13 - 15 |

The carbonyl carbon would be the most downfield signal, typically appearing above 200 ppm. The carbon atom directly bonded to the tin atom (C3) would show a characteristic upfield shift compared to a typical sp³ carbon in a cyclohexanone ring, and would exhibit coupling to the tin isotopes. The carbons of the tributyltin group would resonate in the aliphatic region, with the α-carbon showing the most significant influence from the tin atom.

¹¹⁹Sn NMR for Tin Atom Environment and Connectivity

¹¹⁹Sn NMR is a powerful tool for directly probing the electronic environment of the tin atom. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For a tetracoordinate organotin compound like Cyclohexanone, 3-(tributylstannyl)-, the ¹¹⁹Sn chemical shift is expected to be in a specific range. The value would be influenced by the electronic effects of the cyclohexanone ring.

2D NMR Techniques (e.g., NOESY) for Stereochemical Elucidation

The stereochemistry at the C3 position of the cyclohexanone ring is a critical aspect of the molecule's structure. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be instrumental in determining the relative orientation of the tributylstannyl group. researchgate.net By observing through-space correlations between the protons on the tributylstannyl group and the protons on the cyclohexanone ring, one could deduce whether the substituent is in an axial or equatorial position. researchgate.net For instance, a NOE correlation between the α-methylene protons of the butyl group and the axial protons on the same face of the cyclohexanone ring would suggest an equatorial orientation of the tributylstannyl group. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| Sn-C Stretch | 500 - 600 | Medium-Weak |

The most prominent feature in the IR spectrum of Cyclohexanone, 3-(tributylstannyl)- would be the strong absorption band around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone. The spectrum would also display strong C-H stretching vibrations between 2850 and 2960 cm⁻¹ corresponding to the numerous aliphatic C-H bonds in the molecule. The less intense Sn-C stretching vibrations would be expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in confirming its structure. The molecular formula of Cyclohexanone, 3-(tributylstannyl)- is C₁₈H₃₆OSn, with a molecular weight of approximately 387.18 g/mol . nih.gov

The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. Due to the isotopic distribution of tin, this peak would appear as a characteristic cluster of signals. The fragmentation pattern would likely involve the loss of butyl groups from the tin atom, as well as fragmentation of the cyclohexanone ring. Common fragments would include [M-C₄H₉]⁺, [M-2C₄H₉]⁺, and [M-3C₄H₉]⁺, as well as ions resulting from the cleavage of the cyclohexanone ring.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its favorable balance of accuracy and computational cost, especially for systems containing heavier elements like tin. google.com For a molecule such as 3-(tributylstannyl)cyclohexanone, DFT calculations are essential for determining its most stable three-dimensional structure (geometry optimization) and for analyzing its electronic characteristics. nih.gov

The process begins with a geometry optimization, where a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p), def2-TZVP) are chosen to solve the electronic Schrödinger equation. nih.govrsc.org The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located, corresponding to the molecule's most stable conformation. For this specific molecule, calculations would confirm that the cyclohexane (B81311) ring adopts a chair conformation and would quantify bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, a wealth of information about the molecule's electronic structure can be extracted. nih.gov Key aspects include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack), offering a guide to the molecule's reactive sites. nih.gov For 3-(tributylstannyl)cyclohexanone, the MEP would likely show a negative potential around the carbonyl oxygen and a more complex potential around the tin atom, influenced by the electronegativity of its surrounding groups.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as charge transfer between donor and acceptor orbitals. researchgate.net

The following table presents plausible data that could be obtained from a DFT calculation on 3-(tributylstannyl)cyclohexanone, based on typical values for similar organometallic ketones.

| Parameter | Illustrative Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~2.8 D | Measures overall molecular polarity |

| Sn-C(cyclohexane) Bond Length | ~2.15 Å | Structural parameter for the key bond |

| C=O Bond Length | ~1.22 Å | Structural parameter for the carbonyl group |

Modeling of Reaction Pathways and Transition States

Theoretical modeling is indispensable for elucidating the detailed mechanisms of chemical reactions. It allows for the characterization of short-lived transition states and the mapping of the entire reaction coordinate from reactants to products. nih.gov For an organostannane like 3-(tributylstannyl)cyclohexanone, a key transformation to model would be the palladium-catalyzed Stille reaction. wikipedia.org

The mechanism of the Stille coupling has been studied extensively and involves a catalytic cycle that can be modeled computationally: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst adds to an organic halide (R-X).

Transmetalation: The organostannane transfers its organic group (the 3-oxocyclohexyl group in this case) to the palladium center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new product and regenerating the Pd(0) catalyst.

Finding a TS typically involves:

Providing an initial guess for the TS structure. blogspot.com

Using a specialized algorithm to optimize the structure to the saddle point. faccts.de

Performing a frequency calculation to verify the TS. A genuine transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. blogspot.comyoutube.com

Calculating the Intrinsic Reaction Coordinate (IRC) path to confirm that the located TS correctly connects the desired reactants and products. nih.gov

Through such modeling, one can understand how factors like the solvent, the ligands on the palladium, and the nature of the tributylstannyl group influence the reaction's kinetics and outcome. figshare.com

Prediction and Understanding of Stereoselectivity and Conformational Preferences

The stereochemical outcome of reactions involving cyclic compounds is deeply linked to their conformational preferences. For substituted cyclohexanes, the dominant steric factor is the avoidance of 1,3-diaxial interactions, which are repulsive interactions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

In 3-(tributylstannyl)cyclohexanone, the cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The key question is the orientation of the bulky tributylstannyl group.

Equatorial Conformer: The substituent points away from the ring, minimizing steric clash.

Axial Conformer: The substituent points upwards or downwards, parallel to the ring axis, leading to significant 1,3-diaxial strain with the axial hydrogens at the C1 and C5 positions.

Due to the significant steric bulk of the tributylstannyl group, computational modeling would predict a strong energetic preference for the equatorial conformer. libretexts.org DFT or other molecular mechanics calculations can quantify this energy difference, known as the "A-value," which for a tributylstannyl group would be very large. acs.org Studies on other 2-substituted cyclohexanones have shown that both steric and electronic interactions (like dipole-dipole forces and orbital delocalizations) must be considered, but for a large, non-polar group like tributylstannyl at the 3-position, steric hindrance is the principal determinant. tandfonline.com

This strong conformational preference directly impacts the molecule's reactivity. For example, in a nucleophilic addition to the carbonyl group, the trajectory of the incoming nucleophile is influenced by the steric shield provided by the ring and its substituents. With the bulky tributylstannyl group locked in the equatorial position, it can still influence the facial selectivity of the attack, guiding the nucleophile to the less hindered face of the carbonyl carbon and thus determining the stereochemistry of the resulting alcohol product. Computational modeling of the transition states for both axial and equatorial attack pathways would allow for a quantitative prediction of the product ratio.

| Conformer of 3-(tributylstannyl)cyclohexanone | Substituent Position | Predicted Relative Energy (kcal/mol) | Predicted Equilibrium Population |

| A | Equatorial | 0.0 | >99% |

| B | Axial | >4.0 | <1% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。